
L-Manosa
Descripción general
Descripción
L-Mannose is a natural monosaccharide that plays a crucial role in the structure of polysaccharides and glycoproteins. It is a C-2 epimer of D-glucose and can be obtained from both plants and microorganisms through various methods including chemical synthesis and biotransformation (Hu et al., 2016).
Synthesis Analysis
Several methods have been developed for the synthesis of L-Mannose and its derivatives. An efficient route for the synthesis of orthogonally protected L-sugars, starting from heterocyclic homologating agents, has been established, paving the way for the synthesis of various L-hexoses including L-Mannose (Guaragna et al., 2006). Additionally, a novel method efficiently converted D-mannono-1,4-lactone into L-ribose, a step crucial for L-Mannose synthesis, highlighting the cyclization of a gamma-hydroxyalkoxamate under specific conditions (Takahashi et al., 2002).
Molecular Structure Analysis
The molecular structure of L-Mannose is defined by its unique spatial arrangement, contributing to its distinct chemical properties. The configuration around its chiral centers differentiates it from other sugars like D-glucose. This structural specificity is critical in its interaction with other biomolecules and its role in biological processes.
Chemical Reactions and Properties
L-Mannose participates in various chemical reactions, owing to its functional groups. It serves as a precursor in the synthesis of important biochemicals. For example, L-Mannose is involved in the de novo synthesis of GDP-L-fucose, a process critical for the production of glycoproteins and structural polysaccharides (Bonin et al., 1997).
Aplicaciones Científicas De Investigación
Nutraceútico en el descubrimiento de fármacos
La L-manosa es una gran esperanza como nutraceútico en el descubrimiento de fármacos . Se ha encontrado que es eficaz contra los Trastornos Congénitos de la Glucosilación (CDG), la diabetes, la obesidad, la enfermedad pulmonar y las enfermedades autoinmunes . Los hallazgos recientes de actividad antitumoral lo hacen interesante junto con su papel en las técnicas de mejora de la administración de fármacos .
Destino del receptor de manosa
El receptor de manosa (MR, CD 206) es un receptor endocítico que se expresa principalmente en macrófagos y células dendríticas . Juega un papel fundamental tanto en la endocitosis como en el procesamiento y presentación de antígenos . Las formulaciones bioactivas mannosilatedas se han utilizado para la entrega mediada por MR en el tratamiento del cáncer y otras enfermedades infecciosas .
Papel en la N-glucosilación
El transportador específico a través del cual la manosa entra en la célula es insensible a la glucosa . La ingesta oral de manosa puede aumentar el nivel de manosa en sangre . La manosa en los fibroblastos que tienen el síndrome de CDG puede corregir la N-glucosilación alterada .
Papel en la gestión de enfermedades infecciosas
Se ha encontrado que la manosa es eficaz en la gestión de enfermedades infecciosas
Mecanismo De Acción
Target of Action
L-Mannose primarily targets the mannose receptor family , which is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors, although structurally similar, exhibit differential binding to discrete ligands . The mannose receptor family comprises of four endocytic glycoprotein receptors, namely mannose receptor, M-type receptor for phospholipases A2 (PLA2R), DEC-205/CD205/gp200-MR6, and Endo180/uPARAP .
Mode of Action
L-Mannose interacts with its targets through hydrogen bonding and van der Waals forces . The mannose components of certain compounds have a high affinity for the CD-206 receptor protein, which are found in high concentrations on the surface of macrophages and dendritic cells . This interaction leads to various changes in the cellular environment.
Biochemical Pathways
L-Mannose is involved in the L-galactose pathway , which is the main pathway for AsA biosynthesis in plants . This pathway generates the activated sugar nucleotide GDP-D-mannose . Mannanases, which are enzymes that randomly hydrolyse the β-D-1,4 mannopyranoside linkages in β-1,4 mannans, play a significant role in the biochemical pathways involving L-Mannose .
Pharmacokinetics
The pharmacokinetics of L-Mannose is influenced by its glycosylation patterns . Glycans attached to antibodies play an important role in the pharmacokinetics, efficacy, and safety of therapeutic antibodies . Adjusting and controlling glycosylation modifications is crucial in the modern antibody industry .
Result of Action
The interaction of L-Mannose with its targets can influence the activation of various immune cells. For instance, cell-bound mannose receptor expressed by antigen-presenting cells has been shown to drive activated T cells towards a tolerogenic phenotype . Moreover, L-Mannose has been shown to be an effective suppressor of autoimmune and inflammatory diseases .
Action Environment
The action, efficacy, and stability of L-Mannose can be influenced by various environmental factors. For instance, high glucose and fructose intake have been proven to display pro-inflammatory roles during the progression of inflammatory diseases . L-mannose, being a special type of hexose, has immune regulatory functions .
Propiedades
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-BXKVDMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884248 | |
| Record name | L-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10030-80-5 | |
| Record name | L-Mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Mannose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANNOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural relationship between L-Mannose and L-Rhamnose?
A1: L-Rhamnose (6-deoxy-L-mannose) is a deoxy sugar derived from L-Mannose. It lacks a hydroxyl group at the C6 position. []
Q2: What makes the acidic polysaccharide found in the coccoliths of Emiliania huxleyi unique?
A2: This polysaccharide contains L-Mannose, 6-O-methyl-D-mannose, 6-O-methyl-L-mannose, and 2,3-di-O-methyl-L-rhamnose, which are unusual components not previously reported in other polysaccharides. [, ]
Q3: What is significant about the stereochemistry of L-Mannose in sialic acid aldolase-catalyzed reactions?
A3: When L-Mannose acts as an acceptor substrate for sialic acid aldolase, it exhibits an inverted stereoselectivity compared to its enantiomer. The C-nucleophile of pyruvate attacks the re face of the L-Mannose carbonyl group instead of the typical si face attack observed with D-Mannose. []
Q4: What is the role of L-Mannose in the synthesis of a novel Quercetin glycoside in Escherichia coli?
A5: L-Mannose itself isn't directly involved. Instead, the nucleotide sugar dTDP-4-dehydro-6-deoxy-L-mannose is converted to dTDP-6-deoxytalose by the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase. This engineered E. coli strain, when supplemented with quercetin, produces quercetin-3-O-(6-deoxytalose). []
Q5: How does L-Mannose interact with the immune system?
A6: Studies show that D-mannose, but not L-mannose, can reverse the suppression of immunoglobulin production by T cells from individuals with infectious mononucleosis. This suggests a role for D-mannose in modulating immune responses. [] Additionally, D-mannose can inhibit interleukin-1 induced thymocyte proliferation, indicating a potential role in regulating immune responses. []
Q6: How does the presence of L-Mannose affect the production of the enzymes involved in L-rhamnose degradation in the fungus Pullularia pullulans?
A7: L-Mannose doesn't induce the L-rhamnose degradation pathway. The enzymes involved, including L-rhamnofuranose dehydrogenase, lactonase, L-rhamnonate dehydratase, and 2-keto-3-deoxy-L-rhamnonate aldolase, are specifically induced by L-rhamnose. []
Q7: Can α-L-Rhamnosidases process substrates containing α-L-Mannose?
A8: Yes, studies demonstrate that microbial α-L-Rhamnosidases, belonging to glycosyl hydrolase families GH78 and GH106, exhibit broad substrate specificities and can hydrolyze both α-L-rhamnosyl- and α-L-mannosyl-linkages. []
Q8: What is the role of L-Rhamnose in the context of bacteriophage PL-1 and its host Lactobacillus casei?
A9: L-Rhamnose competitively inhibits the irreversible adsorption of bacteriophage PL-1 to its host, Lactobacillus casei ATCC27092. This suggests a role for L-rhamnose or a structurally similar molecule in the phage's recognition of and binding to the bacterial cell surface. []
Q9: What is the significance of the sugar L-perosamine (4-amino-4,6-dideoxy-L-mannose) in Aeromonas hydrophila and Aeromonas veronii bv. sobria?
A10: L-Perosamine is a unique sugar found in the O-specific polysaccharides (O-PS) of these bacteria. In A. hydrophila JCM 3968 (serogroup O6), it is a component of two distinct O-PS structures. In A. veronii bv. sobria K557, also classified as serogroup O6, the presence of L-perosamine contributes to cross-reactivity with A. hydrophila JCM 3968 antiserum. [, ]
Q10: How does the structure of the sugar moiety in naringin analogs influence their bitterness?
A11: Replacing the L-rhamnose unit in naringin with L-mannose drastically reduces bitterness. The presence of an axial methyl group in L-rhamnose, as opposed to a hydroxymethyl group in L-mannose, appears crucial for the intense bitterness of naringin. []
Q11: How can enantiomerically pure 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives be utilized in carbohydrate synthesis?
A13: These "naked sugar" derivatives are versatile intermediates for synthesizing various C-linked disaccharides. For instance, they have been employed to create disaccharides containing α-D-glucopyranose linked to L-altro-hexonolactone, L-manno-hexonolactone, L-mannose, and L-(talo-hexofuranosid)uronic acid. []
Q12: How do N-glycoside ligands based on L-rhamnose and D-mannose influence the coordination chemistry of manganese(II)?
A14: These ligands form seven-coordinate complexes with Mn(II) ions. Interestingly, the configuration of the sugar moieties around the metal center depends on the counteranion. For example, D-mannosyl residues adopt a Δ(ob3) configuration, while L-rhamnosyl moieties favor a Δ(lel3) configuration. These variations lead to distinct sugar domain architectures with potential implications for understanding metalloenzymes involved in carbohydrate metabolism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)
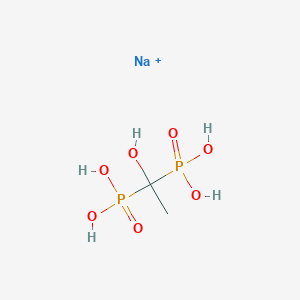
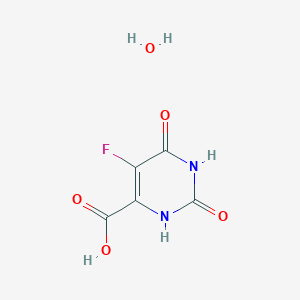
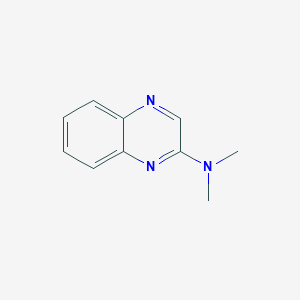

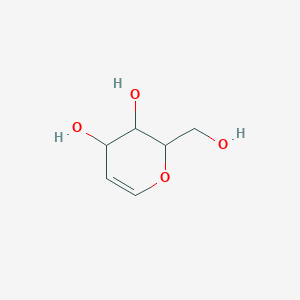



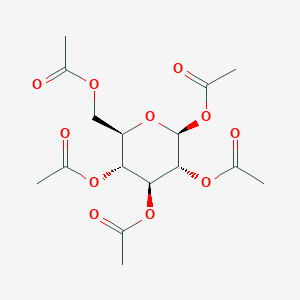
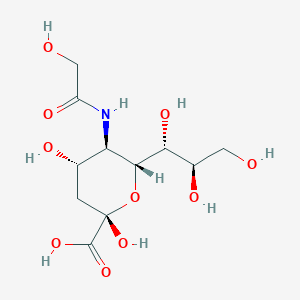


![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)